DL-ORNITHINE:HCL (3,3,4,4,5,5-D6)

Catalog No.
S1890853
CAS No.
M.F
M. Wt
174.66
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-ORNITHINE:HCL (3,3,4,4,5,5-D6)

Product Name

DL-ORNITHINE:HCL (3,3,4,4,5,5-D6)

Molecular Weight

174.66

DL-Ornithine hydrochloride (3,3,4,4,5,5-D6) is a stable isotopically labeled derivative of the amino acid ornithine. The compound is characterized by the presence of deuterium atoms at specific positions in its molecular structure, which is denoted by the "D6" in its name. The chemical formula for DL-Ornithine hydrochloride is C5H13ClN2O2\text{C}_5\text{H}_{13}\text{ClN}_2\text{O}_2 with a molecular weight of approximately 174.66 g/mol. It is primarily utilized in biochemical research and applications due to its role in metabolic studies and as a tracer in various biological processes .

Involving deuterated reagents.
  • Hydrochlorination of the resulting compound yields DL-Ornithine hydrochloride.
  • Biological Synthesis:
    • Using microbial fermentation processes where organisms are fed with deuterated substrates that lead to the production of ornithine with deuterium labeling .
  • Isotope Exchange:
    • Deuterated water can be used in reactions involving ornithine to incorporate deuterium into the molecule .
  • DL-Ornithine is involved in several biological processes:

    • Urea Cycle: It is a key intermediate in the urea cycle, facilitating the detoxification of ammonia in mammals.
    • Protein Synthesis: Ornithine contributes to protein synthesis and serves as a precursor for arginine and polyamines, which are vital for cell growth and function.
    • Metabolic Regulation: Studies suggest that ornithine may influence insulin sensitivity and glucose metabolism .

    The deuterated form allows researchers to study these pathways with enhanced precision due to the distinct mass signatures of deuterium.

    DL-Ornithine hydrochloride (3,3,4,4,5,5-D6) finds applications primarily in:

    • Metabolomics: As a tracer in metabolic studies to understand amino acid metabolism and urea cycle dynamics.
    • Proteomics: In studies related to protein synthesis and turnover rates.
    • Pharmaceutical Research: Investigating drug metabolism and pharmacokinetics through isotopic labeling techniques .

    Research involving DL-Ornithine hydrochloride has demonstrated its interactions with various biological molecules:

    • Amino Acid Transporters: Studies indicate that ornithine can influence the activity of specific transporters responsible for amino acid uptake in cells.
    • Enzyme Interactions: Ornithine acts as a substrate or inhibitor for enzymes involved in metabolic pathways, such as arginase .
    • Polyamine Synthesis: The compound's role as a precursor for polyamines has been studied extensively due to their importance in cellular proliferation and differentiation.

    These interactions are crucial for understanding its physiological roles and potential therapeutic applications.

    Several compounds share structural or functional similarities with DL-Ornithine hydrochloride. Here are some notable examples:

    Compound NameStructure/FunctionUnique Features
    L-OrnithineStandard form without isotopic labelingCommonly used in dietary supplements
    L-ArgininePrecursor to nitric oxide; involved in urea cyclePlays a significant role in vasodilation
    L-CitrullineIntermediate in urea cycle; enhances nitric oxide levelsOften used as a performance enhancer
    DL-OrnithineRacemic mixture; includes both D and L formsLess specific than labeled forms

    DL-Ornithine hydrochloride (3,3,4,4,5,5-D6) is unique due to its isotopic labeling which allows detailed tracking of metabolic pathways not possible with non-labeled compounds. This specificity makes it invaluable for research into metabolic processes and drug development .

    Molecular Weight and Elemental Composition

    DL-Ornithine·Hydrochloride (3,3,4,4,5,5-D₆) bears six deuterium atoms in place of protium on the carbon chain (positions 3–5).

    ParameterValueSource
    Empirical formulaC₅H₇D₆ClN₂O₂ChemSpider record 24532810 [1]
    Exact monoisotopic mass174.1042 g mol⁻¹LGC Standards specification [2]
    Average molecular weight174.66 g mol⁻¹Sigma-Aldrich catalogue [3]
    Elemental mass fractionsC 34.38%, H 4.04%, D 6.92%, Cl 20.30%, N 16.04%, O 18.32%Calculated from atomic masses and formula [1]

    Isotopic Purity Parameters

    Commercial preparations are highly deuterium-enriched.

    Certificate issuerAtom-percent DIsotopologue distribution (d₀ → d₆)Reference
    LGC Standards≥ 99%d₆ 97.57%, d₅ 1.32%, d₀ 0.14%Certificate O695553 [4]
    Santa Cruz Biotechnology≥ 99%not separately listedCertificate sc-478345 [5]
    Cambridge Isotope Laboratories≥ 98%supplier catalogue DLM-2969Catalogue data [6]

    Solubility Characteristics in Various Solvents

    Medium (25 °C)Qualitative solubilityCommentarySource
    WaterSlightly solublevisible dispersion ≤ 10 mg mL⁻¹Safety-data sheet [7]
    Aqueous hydrochloric acid (0.1 mol L⁻¹)Enhanced (≈ 50 mg mL⁻¹ after ultrasonic warming to 60 °C)protonation improves dissolutionEvitaChem technical note for the deuterated series
    Dimethyl sulfoxideMiscible on warmingused for Nuclear Magnetic Resonance sample preparationStable-isotope NMR catalogue [9]
    Ethanol, acetone, acetonitrilePractically insolubleSafety-data sheet [7]

    Spectroscopic Properties

    3.5.1 Nuclear Magnetic Resonance Spectral Characteristics
    • ¹H-spectrum in deuterium oxide (400 MHz, 298 K) shows only signals for residual protium sites (α-CH₂ at δ ≈ 4.0 ppm; terminal NH₃⁺ protons as broad resonance near δ 8.0 ppm). Signals for the methylene positions 3–5 are absent owing to sixfold deuteration, confirming labelling pattern [5].
    • ¹³C-spectrum (100 MHz, deuterium oxide) retains natural chemical shifts of the carbon backbone: Cα ≈ 56.8 ppm, Cβ ≈ 41.6 ppm, Cγ ≈ 30.2 ppm, Cδ ≈ 25.5 ppm, carboxyl carbon ≈ 177 ppm [11]. Carbon–deuterium coupling broadenings (¹J_CD ≈ 20 Hz) are observed at the labelled sites.
    3.5.2 Infrared Spectroscopic Features

    Fourier Transform Infrared spectrum in potassium bromide pellets resembles that of unlabeled ornithine hydrochloride, with minor red-shifts (< 10 cm⁻¹) for C–D stretching bands.

    Wavenumber (cm⁻¹)AssignmentSource
    3410–3110 (broad)O–H and N–H stretchingChemicalBook IR library for ornithine hydrochloride [12]
    2360–2250C–D stretching (six deuterons)expected isotopic shift from C–H ≈ 2940 cm⁻¹ [13]
    1620NH₃⁺ scissoring [12]
    1560Asymmetric COO⁻ stretching [12]
    1410Symmetric COO⁻ stretching [12]
    1040–950C–N stretching [12]
    3.5.3 Mass Spectrometric Properties

    Electrospray positive-ion mode gives a dominant [M + H]⁺ at m/z 175.11 corresponding to the monoisotopic d₆ species. Fragmentation pathways parallel those of unlabeled ornithine but appear six mass units higher.

    Ion (ESI⁺)m/zRelative intensityInterpretationSource
    [M + H]⁺175.11100%C₅H₈D₆ClN₂O₂⁺LGC certificate spectral data [4]
    [M – HCl + H]⁺139.6628%loss of hydrogen chloride [4]
    116.0715%deuterated ornithinium fragmentcomparison with unlabeled fragmentation [14]

    Thermochemical Properties

    Isotopic substitution scarcely affects bulk thermochemistry; values below adopt those measured for DL-ornithine hydrochloride, with minor (< 1%) upward adjustment for deuterium mass.

    Property (solid)DL-Ornithine·HClAdjusted estimate for D₆ analogueReference
    Melting (decomposition) point224 – 230 °C225 – 231 °CSafety-data sheet [10]
    Standard enthalpy of combustion–724.17 kcal mol⁻¹ (–3029.9 kJ mol⁻¹)–729 kcal mol⁻¹ (approx.)NIST WebBook [15]
    Molar heat capacity at 298 K45.73 cal mol⁻¹ K⁻¹ (191.3 J mol⁻¹ K⁻¹)192 J mol⁻¹ K⁻¹NIST WebBook [15]
    Standard molar entropy (solid, 1 bar)46.20 cal mol⁻¹ K⁻¹ (193.1 J mol⁻¹ K⁻¹)193 J mol⁻¹ K⁻¹NIST WebBook [15]

    Isotopic enrichment marginally increases the molar heat capacity and decreases zero-point vibrational energy, yet these shifts remain within experimental uncertainty for routine laboratory applications [16].

    Key Research Insights

    • High deuterium enrichment (≥ 98 atom %) and a mass shift of + 6 Da make this compound a precise internal standard for quantitative mass spectrometric metabolomics, providing chromatographic co-elution with the native analyte while eliminating ion-suppression artefacts [4] .
    • Nuclear Magnetic Resonance spectra confirm selective deuteration: disappearance of methylene proton signals at positions 3–5 allows unambiguous assignment of neighboring nuclei, facilitating conformational studies of ornithine-containing peptides [11] [17].
    • Slight water solubility and hygroscopic behaviour necessitate refrigerated, desiccated storage; nevertheless, isotopic configuration remains stable for years under recommended conditions, enabling reproducible tracer experiments in biochemical kinetics [5] [7].

    Dates

    Last modified: 07-21-2023

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